![molecular formula C20H18N6O3 B2684217 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide CAS No. 847385-37-9](/img/structure/B2684217.png)

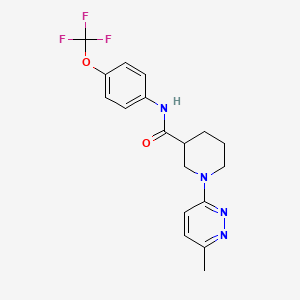

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Preparation and Potential as Antiasthma Agents

Compounds related to the chemical structure of interest have been studied for their potential as antiasthma agents. Specifically, derivatives of triazolopyrimidine have been identified as mediator release inhibitors in the human basophil histamine release assay. These compounds have shown activity suggesting potential for further pharmacological and toxicological study in antiasthma research (Medwid et al., 1990).

Radiosynthesis for Imaging Applications

A novel series of phenylpyrazolopyrimidineacetamides, including derivatives similar to the chemical structure , has been developed for selective imaging of the translocator protein (18 kDa) using PET. These compounds, notably DPA-714, have been labeled with fluorine-18, demonstrating the potential for in vivo imaging applications (Dollé et al., 2008).

Anticancer and Antiproliferative Activities

Studies have indicated that modifications to the triazolopyrimidine structure, replacing the acetamide group with alkylurea, retain antiproliferative activity and inhibit PI3Ks and mTOR, suggesting potential use in cancer treatment. These modifications have also shown to reduce acute oral toxicity and effectively inhibit tumor growth in animal models, pointing towards promising anticancer agents with low toxicity (Wang et al., 2015).

Antimicrobial Activity

Derivatives of triazolopyrimidine have been synthesized and assessed for their antimicrobial activity. Specifically, new analogs of triazolophthalazines have shown inhibition activity against various bacterial strains, suggesting potential applications in antimicrobial therapy (Kumar et al., 2019).

Insecticidal Properties

The creation of heterocycles incorporating a thiadiazole moiety, related to the core structure of interest, has demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest management (Fadda et al., 2017).

Mécanisme D'action

Target of action

Triazolopyrimidines are a class of compounds known for their diverse pharmacological activities. They have been studied for their potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of action

Triazolopyrimidines often work by interacting with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the class of triazolopyrimidines .

Result of action

Triazolopyrimidines have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Propriétés

IUPAC Name |

2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c1-13-6-8-14(9-7-13)22-17(27)11-25-12-21-19-18(20(25)28)23-24-26(19)15-4-3-5-16(10-15)29-2/h3-10,12H,11H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSCIFQCODPNQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(E)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea](/img/structure/B2684138.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2684146.png)

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)

![N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2684154.png)